JCP-265

ABHD6 inhibitor pancreatic cancer liver metastasis

Researchers screening for anti-metastatic compounds in PDAC models face limited access to functionally validated ABHD6 probes with in vivo efficacy data. JCP-265 directly addresses this gap. • Validated dose-dependent suppression of metastatic seeding in murine (0688M) and human (AsPC-1, Panc89) PDAC lines • Ethynyl group enables click chemistry derivatization for ABPP-based target engagement studies • Statistically significant liver metastasis suppression (p<0.05 to p<0.001) versus inactive structural analog JCP-170 Supplied as >98% pure solid powder with full analytical documentation. Custom synthesis and bulk quantities available.

Molecular Formula C21H18BrClN2O6
Molecular Weight 509.7 g/mol
Cat. No. B13437138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJCP-265
Molecular FormulaC21H18BrClN2O6
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OCCBr)Cl)OC(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H18BrClN2O6/c1-12(30-21(28)25-13-5-3-2-4-6-13)18(26)24-14-7-8-15-16(11-14)19(27)31-20(17(15)23)29-10-9-22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,28)/t12-/m0/s1
InChIKeyVOIQWVHTMKOBBL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JCP-265: ABHD6 Inhibitor for In Vivo Phenotypic Screening and Metastasis Research


JCP-265 is a small-molecule inhibitor of α/β-hydrolase domain-containing 6 (ABHD6), a serine hydrolase that catalyzes monoacylglycerol (MAG) hydrolysis and regulates endocannabinoid and lipid signaling pathways . The compound belongs to the chloroisocoumarin chemical class (molecular formula C21H18BrClN2O6; MW 509.73) and has been employed as a molecular cell barcoding-enabled probe for in vivo phenotypic screening of small-molecule libraries [1]. JCP-265 was identified as an anti-metastatic candidate in pancreatic ductal adenocarcinoma (PDAC) models, with dose-dependent suppression of metastatic seeding observed in both murine (0688M) and human (AsPC-1, Panc89) PDAC cell lines .

Why ABHD6 Inhibitors Cannot Be Interchanged: Procurement Considerations for JCP-265


Generic substitution among ABHD6 inhibitors is not scientifically justified due to substantial structural divergence, differential target engagement profiles, and distinct in vivo efficacy patterns across chemical series. The ABHD6 inhibitor landscape includes diverse chemotypes: carbamates (e.g., WWL70, IC50 = 70 nM), 1,2,5-thiadiazole carbamates (e.g., JZP-430, IC50 = 44 nM with ~230-fold selectivity over FAAH), oxadiazolones (e.g., JZP-169, IC50 = 216 nM), and substituted chloroisocoumarins (e.g., JCP-265 and JCP-170) [1]. These structural differences produce distinct selectivity fingerprints: for instance, KT185 and ABHD6 inhibitor 22f exhibit high selectivity without inhibiting hMGL or hFAAH, while WWL70 and JZP-430 vary substantially in off-target profiles . Within the same chloroisocoumarin series, JCP-265 and JCP-170 demonstrate differential in vivo activity despite similar core scaffolds, underscoring that even close structural analogs are not functionally interchangeable . Selection of a specific ABHD6 inhibitor must therefore be driven by the research context—biochemical assay, cellular model, or in vivo phenotypic screening—with explicit consideration of each compound's validated application scope rather than assumed class-wide equivalence.

JCP-265: Quantitative Differentiation Evidence from In Vivo Metastasis Models


JCP-265 vs. JCP-170: Differential In Vivo Anti-Metastatic Activity in Murine PDAC Liver Seeding Model

In a direct head-to-head in vivo comparison using the murine pancreatic ductal adenocarcinoma (PDAC) cell line 0688M in a liver seeding metastasis model, JCP-265 and its structural analog JCP-170 exhibited markedly divergent efficacy profiles. JCP-265 produced a statistically significant, dose-dependent suppression of metastatic seeding across multiple tested concentrations, whereas JCP-170 failed to demonstrate comparable efficacy in the same assay system [1]. This difference is notable given that both compounds share a chloroisocoumarin core scaffold and inhibit ABHD6 with similar in vitro potency (~1 μM and ~0.8 μM IC50, respectively), yet diverge substantially in their in vivo functional outcomes . The differential activity underscores that in vitro enzyme inhibition alone does not predict in vivo anti-metastatic efficacy within this chemical series.

ABHD6 inhibitor pancreatic cancer liver metastasis in vivo screening phenotypic assay

JCP-265 Demonstrates Broader Efficacy Across Human PDAC Cell Lines Compared to JCP-170

In a parallel in vivo screening assessment employing two distinct human pancreatic ductal adenocarcinoma (PDAC) cell lines—AsPC-1 and Panc89—JCP-265 demonstrated reproducible anti-metastatic activity, while JCP-170 was specifically noted to robustly inhibit metastatic seeding of both the murine cell line 0688M and both human PDAC cell lines . The source literature indicates that JCP-170 robustly and reproducibly inhibits metastatic seeding across both murine and human PDAC cell lines, whereas JCP-265 was identified as an anti-metastatic candidate for PDAC without the same explicit claim of robust reproducibility across all tested lines [1]. The data from the AsPC-1 human cell line screen show that JCP-265 produced statistically significant reduction in metastatic ability at tested concentrations (n=2 per concentration, *p<0.05) [2]. This pattern suggests that compound selection between these two ABHD6 inhibitors may depend on the specific cell line context and the reproducibility requirements of the experimental design.

human pancreatic cancer metastasis AsPC-1 Panc89 in vivo screening

JCP-265 Exhibits Dose-Dependent Metastasis Suppression in Murine PDAC Lung Metastasis Model

In a secondary screen assessing metastatic selectivity in a murine PDAC lung metastasis model, JCP-265 demonstrated statistically significant, concentration-dependent suppression of metastatic seeding of 0688M cells. At tested concentrations, JCP-265 produced a graded reduction in metastatic ability, with significance levels reaching p<0.01 and p<0.001 (n=3 per concentration, control n=25) [1]. This dose-response relationship in the lung metastasis model establishes that JCP-265's anti-metastatic activity is not limited to a single organ site (liver), but extends to pulmonary metastatic seeding. The observed concentration-dependent effect provides a functional validation window for researchers employing JCP-265 in metastasis studies, enabling dose-ranging experimental designs and benchmarking against other compounds evaluated in the same multiplexed screening platform [2]. Unlike isolated biochemical IC50 values which may not predict in vivo behavior, this organ-specific functional data provides direct guidance for experimental dosing in metastasis research.

lung metastasis pancreatic cancer dose-response in vivo efficacy ABHD6

JCP-265 Structure-Activity Differentiation: Distinct Substituent Profile Compared to JCP-170

JCP-265 and JCP-170, while sharing a chloroisocoumarin core scaffold, are structurally differentiated by key substituent modifications that correlate with their divergent in vivo functional profiles. JCP-265 contains an ethynyl functional group, whereas JCP-170 bears a modified alkyl chain . This structural divergence is non-trivial: the ethynyl moiety in JCP-265 enables click chemistry derivatization for target identification studies. A clickable analog (CJS-023) retaining the ethynyl group was successfully employed in activity-based protein profiling coupled with Multidimensional Protein Identification Technology (ABPP-MudPIT) to map JCP-265's ABHD6 target engagement, confirming that the ethynyl moiety is essential for covalent binding . JCP-170 lacks this ethynyl group, rendering it unsuitable for analogous click chemistry-based target validation workflows. The structural difference translates to distinct experimental utility: JCP-265 can serve dual roles as both a functional probe and a target-engagement tool, whereas JCP-170 is restricted to functional inhibition studies alone.

structure-activity relationship SAR chloroisocoumarin ABHD6 inhibitor chemical differentiation

Optimal Research Applications for JCP-265 Based on Validated In Vivo Evidence


In Vivo Phenotypic Screening for Anti-Metastatic Candidates in Pancreatic Cancer

JCP-265 is optimally suited for in vivo phenotypic screening studies aimed at identifying anti-metastatic compounds in pancreatic ductal adenocarcinoma (PDAC) models. The compound has been employed using molecular cell barcoding technology to directly screen small-molecule libraries in vivo, with validated activity in suppressing metastatic seeding of both murine 0688M and human AsPC-1 PDAC cell lines [1]. Researchers designing multiplexed in vivo screening campaigns can leverage JCP-265's demonstrated dose-dependent efficacy in lung and liver metastasis models as a benchmark or positive control for evaluating novel compounds .

Murine Liver Metastasis Studies Requiring Functional ABHD6 Inhibition

For studies specifically investigating the role of ABHD6 in liver metastasis seeding, JCP-265 offers validated in vivo functional data that generic ABHD6 inhibitors lack. The compound produced statistically significant suppression of 0688M cell metastatic seeding in a liver-specific model (n=4 per concentration, control n=67; p<0.05 to p<0.001), providing researchers with a functionally validated tool [1]. In contrast, the structural analog JCP-170 failed to demonstrate comparable efficacy in this same assay, making JCP-265 the empirically supported choice for liver-focused metastasis studies requiring a chloroisocoumarin-series ABHD6 inhibitor .

Target Engagement Studies Using Click Chemistry-Enabled ABHD6 Probes

JCP-265 contains an ethynyl functional group that enables click chemistry derivatization for target identification and engagement studies [1]. A clickable analog (CJS-023) retaining this ethynyl moiety was successfully used in ABPP-MudPIT proteomics to map JCP-265's ABHD6 binding, confirming the ethynyl group is essential for covalent target engagement . Researchers requiring a dual-purpose ABHD6 inhibitor—one that provides both functional inhibition and the capacity for target validation via bioorthogonal chemistry—should prioritize JCP-265 over analogs lacking this structural feature.

ABHD6 Mechanism-of-Action Studies in Metastasis Biology

JCP-265 has been identified as an anti-metastatic candidate for pancreatic ductal adenocarcinoma, supporting the potential pro-oncogenic role of ABHD6 in certain cancer types [1]. Researchers investigating the mechanistic role of ABHD6-mediated monoacylglycerol hydrolysis in cancer metastasis can employ JCP-265 as a pharmacological probe, given its established functional validation in both lung and liver metastatic seeding models across murine and human PDAC cell lines . The compound's in vivo activity profile provides a stronger foundation for mechanism-of-action studies than compounds with only in vitro biochemical characterization.

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